Cas no 80310-03-8 (2-(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid)

2-(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
-
- 1(2H)-Quinoxalineacetic acid, 3,4-dihydro-2,3-dioxo-
- 2-(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid
- 1-carboxymethyl-1,4-dihydro-2,3-quinoxalinedione
- SCHEMBL8555900
- 80310-03-8
- DTXSID901229387
- 1-carboxymethylquinoxaline-2,3(1H,4H)-dione
- EN300-43327
- MFCD11858055
- QBBQRMYAQGDFQB-UHFFFAOYSA-N
- 3,4-Dihydro-2,3-dioxo-1(2H)-quinoxalineacetic acid
- 2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid
- AB00999778-01
- 1-carboxymethyl-1,4-dihydroquinoxaline-2,3-dione
- 2-(2,3-dioxo-4H-quinoxalin-1-yl)acetic acid
- (2,3-Dioxo-3,4-dihydro-2H-quinoxalin-1-yl)-acetic acid
- SCHEMBL4704936
- CS-0249381
- AT28058
- n-carboxymethyl-1,4-dihydroquinoxaline-2,3-dione
- 2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)aceticacid
- 1-carboxymethylquinoxaline-2,3(1H,4H)- dione
-
- Inchi: InChI=1S/C10H8N2O4/c13-8(14)5-12-7-4-2-1-3-6(7)11-9(15)10(12)16/h1-4H,5H2,(H,11,15)(H,13,14)
- InChI Key: QBBQRMYAQGDFQB-UHFFFAOYSA-N
- SMILES: OC(=O)CN1C(=O)C(=O)NC2=CC=CC=C12
Computed Properties
- Exact Mass: 220.04840674Da
- Monoisotopic Mass: 220.04840674Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 342
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 86.7Ų
- XLogP3: 0.2
2-(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM469715-1g |
2-(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid |
80310-03-8 | 95%+ | 1g |
$*** | 2023-05-29 | |
Enamine | EN300-43327-0.1g |
2-(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid |
80310-03-8 | 95% | 0.1g |
$238.0 | 2023-02-10 | |
Enamine | EN300-43327-0.25g |
2-(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid |
80310-03-8 | 95% | 0.25g |
$339.0 | 2023-02-10 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18956-10G |
2-(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid |
80310-03-8 | 95% | 10g |
¥ 7,900.00 | 2023-04-13 | |
AstaTech | AT28058-0.25/G |
2-(2,3-DIOXO-3,4-DIHYDROQUINOXALIN-1(2H)-YL)ACETIC ACID |
80310-03-8 | 95% | 0.25/G |
$350 | 2023-01-01 | |
Ambeed | A392077-1g |
2-(2,3-Dioxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid |
80310-03-8 | 98% | 1g |
$258.0 | 2023-01-27 | |
Chemenu | CM469715-250mg |
2-(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid |
80310-03-8 | 95%+ | 250mg |
$*** | 2023-05-29 | |
Aaron | AR019VOR-100mg |
2-(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid |
80310-03-8 | 95% | 100mg |
$353.00 | 2025-02-10 | |
1PlusChem | 1P019VGF-250mg |
2-(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid |
80310-03-8 | 95% | 250mg |
$481.00 | 2024-04-21 | |
A2B Chem LLC | AV39487-100mg |
2-(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid |
80310-03-8 | 95% | 100mg |
$286.00 | 2024-04-19 |
2-(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid Related Literature
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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5. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
Additional information on 2-(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid
Comprehensive Overview of 2-(2,3-Dioxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic Acid (CAS No. 80310-03-8)
2-(2,3-Dioxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid (CAS No. 80310-03-8) is a specialized organic compound with a unique quinoxaline backbone, widely studied for its potential applications in pharmaceuticals, agrochemicals, and material science. This compound features a tetrahydroquinoxaline core modified with a dioxo group and an acetic acid side chain, making it a versatile intermediate for synthetic chemistry. Researchers and industries are increasingly interested in its role as a building block for drug discovery, particularly in designing bioactive molecules targeting enzymes or receptors.
In recent years, the demand for heterocyclic compounds like 2-(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid has surged due to their relevance in medicinal chemistry and green chemistry. A common question among scientists is: "How can this compound be optimized for higher bioavailability or reduced toxicity?" Such inquiries align with the growing focus on sustainable synthesis and structure-activity relationships (SAR). The compound’s quinoxaline derivatives are also explored for their fluorescence properties, which are valuable in biomarker development and diagnostic imaging.
The synthesis of CAS No. 80310-03-8 typically involves multi-step reactions, including condensation and oxidation processes. A hot topic in organic chemistry forums is the catalytic efficiency of these reactions, with researchers seeking eco-friendly catalysts to minimize waste. Additionally, its acetic acid moiety allows for further functionalization, enabling the creation of customized derivatives for targeted applications. This adaptability makes it a high-value intermediate in R&D pipelines.
From an industrial perspective, 2-(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid is often discussed alongside scalable production methods. Companies are investing in continuous flow chemistry to enhance yield and purity, addressing challenges like byproduct formation. The compound’s stability under various pH conditions also makes it suitable for formulation studies, particularly in drug delivery systems. These aspects resonate with the broader trend of process intensification in chemical manufacturing.
In summary, 80310-03-8 represents a critical intersection of chemical innovation and practical applications. Its structural features and synthetic flexibility continue to inspire advancements in life sciences and material engineering, cementing its status as a compound of enduring scientific interest.
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